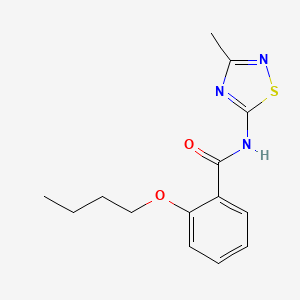
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 2-butoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .
類似化合物との比較
Similar Compounds
- 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide
- 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)propionamide
- 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)butyramide
Uniqueness
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its biological activity and pharmacokinetic properties . The presence of the butoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-8-6-5-7-11(12)13(18)16-14-15-10(2)17-20-14/h5-8H,3-4,9H2,1-2H3,(H,15,16,17,18) |
InChIキー |
BGJMUAPKXMLFSL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986655.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986664.png)
![methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B14986674.png)
![3,5,6-trimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14986681.png)
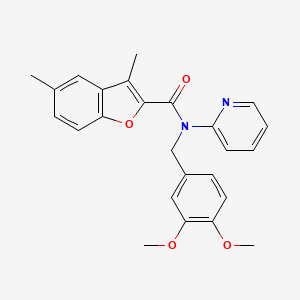
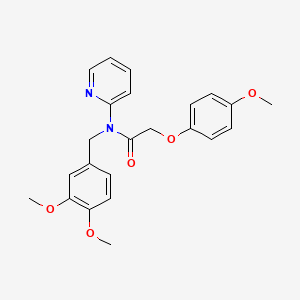

![Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B14986715.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide](/img/structure/B14986721.png)
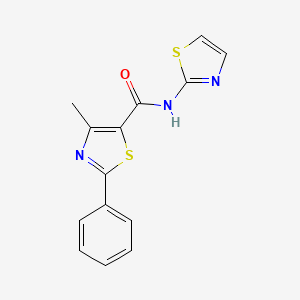
![3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14986727.png)
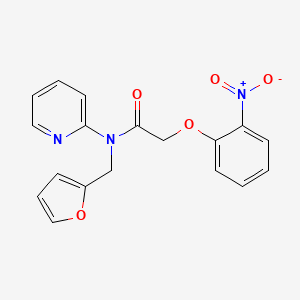
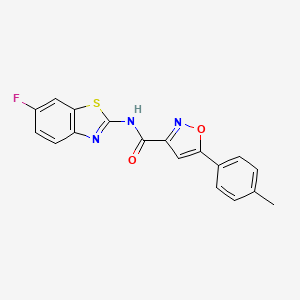
![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B14986748.png)
